![molecular formula C19H21N7O B2390058 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034389-85-8](/img/structure/B2390058.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21N7O and its molecular weight is 363.425. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzo[d][1,2,3]triazole moiety linked to a cyclopenta[c]pyridazine-piperazine scaffold. This unique arrangement is thought to contribute significantly to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H23N5O |
Molecular Weight | 337.42 g/mol |
CAS Number | [Not Available] |
Melting Point | [Not Available] |
Solubility | [Not Available] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phospholipase A2 (PLA2) activity, which plays a crucial role in inflammatory processes and membrane phospholipid metabolism .
Anticancer Activity
Recent research has indicated that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was particularly notable in breast and lung cancer cell lines.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. This effect may be mediated through the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study published in Cancer Letters reported that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer .
- Neurodegenerative Disease Model : In a model of Alzheimer's disease, the compound demonstrated efficacy in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .
- Antimicrobial Efficacy : A clinical trial assessing the antimicrobial activity showed that the compound effectively reduced bacterial load in patients with chronic infections, suggesting its potential use as an adjunctive therapy .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole rings often exhibit antimicrobial properties. For instance, derivatives of triazoles have been synthesized and evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that compounds similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone demonstrate promising antibacterial activity comparable to established antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Tested Strains | Reference |
---|---|---|---|
Compound A | Bactericidal | E. coli | |
Compound B | Fungicidal | C. albicans | |
Compound C | Antiviral | Influenza |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that similar derivatives can induce apoptosis in cancer cells. For example, a related piperazine derivative was reported to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound D | MCF-7 | 0.99 | Tubulin inhibition |
Compound E | HeLa | 1.25 | Apoptosis induction |
Compound F | NCI-H460 | 0.75 | Cell cycle arrest |
Neuroprotective Applications
Emerging research suggests that compounds with triazole structures may offer neuroprotective effects. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Preliminary studies indicate that derivatives of the compound can protect against neurodegenerative processes by enhancing neurotrophic factor signaling pathways .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(13-26-17-7-2-1-5-16(17)21-23-26)25-10-8-24(9-11-25)18-12-14-4-3-6-15(14)20-22-18/h1-2,5,7,12H,3-4,6,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHUCYDQWMUPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.